molecular formula C20H24O7 B12430875 Deacetyldemethylpseudolaric acid B

Deacetyldemethylpseudolaric acid B

Cat. No.: B12430875
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-NWSAIFGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyldemethylpseudolaric acid B involves several steps, starting from the extraction of pseudolaric acid C2 from the root bark of Pseudolarix amabilis. The compound undergoes a series of chemical reactions, including hydrolysis and esterification, to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction and purification processes from natural sources. The root bark of Pseudolarix amabilis is harvested, and the desired compound is isolated through a combination of solvent extraction, chromatography, and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Deacetyldemethylpseudolaric acid B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Deacetyldemethylpseudolaric acid B has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other complex molecules.

    Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Deacetyldemethylpseudolaric acid B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. The compound’s structure allows it to bind to specific receptors and proteins, modulating their activity and resulting in various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activities compared to its related compounds. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study .

Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(1R,7S,9R)-9-(4-carboxypenta-1,3-dienyl)-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/t14?,18-,19-,20+/m1/s1

InChI Key

QPFFEVMIQIJTGZ-NWSAIFGKSA-N

Isomeric SMILES

CC(=CC=C[C@@]1(C2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O

Origin of Product

United States

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